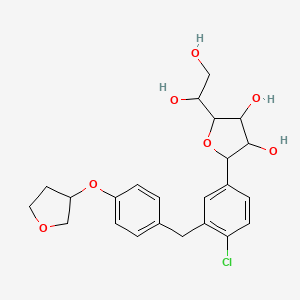

Empagliflozin R-Furanose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Empagliflozin R-Furanose is a derivative of empagliflozin, a sodium-glucose co-transporter-2 (SGLT2) inhibitor used primarily for the treatment of type 2 diabetes mellitus. This compound is a mixture of R and S isomers of empagliflozin furanose, which are byproducts in the synthesis of the empagliflozin drug .

Métodos De Preparación

The preparation of empagliflozin involves several synthetic routes and reaction conditions. One method includes the reduction of a compound of formula 14 in the presence of a reducing agent to obtain empagliflozin . Another method involves hydrolyzing a compound of formula 13, followed by selective hydroxyl protection to obtain a compound of formula 14, which is then reduced to obtain empagliflozin . Industrial production methods often follow these synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

Empagliflozin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include reducing agents for the reduction steps and hydroxyl protecting groups for selective protection . The major products formed from these reactions are intermediates that lead to the final empagliflozin compound.

Aplicaciones Científicas De Investigación

Empagliflozin R-Furanose has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference material for analytical and bio-analytical methods . In biology and medicine, this compound is studied for its potential effects on glucose metabolism and its role as an SGLT2 inhibitor . In the pharmaceutical industry, it is used in the development and quality control of empagliflozin-based medications .

Mecanismo De Acción

Empagliflozin R-Furanose exerts its effects by inhibiting the sodium-glucose co-transporter-2 (SGLT2), which is responsible for the reabsorption of glucose in the kidney . By inhibiting SGLT2, empagliflozin increases the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism is particularly beneficial for individuals with type 2 diabetes mellitus .

Comparación Con Compuestos Similares

Empagliflozin R-Furanose is unique compared to other similar compounds due to its specific inhibition of SGLT2. Similar compounds include other SGLT2 inhibitors such as canagliflozin and dapagliflozin . These compounds also inhibit SGLT2 but may differ in their selectivity, pharmacokinetics, and clinical effects. Empagliflozin is noted for its high selectivity for SGLT2 over SGLT1, which contributes to its effectiveness and safety profile .

Actividad Biológica

Empagliflozin R-Furanose, a derivative of empagliflozin, is a sodium-glucose cotransporter-2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). This article explores its biological activity, including pharmacodynamics, case studies, and research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS No. | 1620758-31-7 |

| Molecular Formula | C23H27ClO7 |

| Molecular Weight | 450.91 g/mol |

| Synonyms | (2R,3R,4R,5R)-2-(4-chloro-3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)phenyl)-5-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol |

This compound functions by inhibiting the SGLT2 protein in the proximal renal tubules, leading to decreased glucose reabsorption and increased glucose excretion in urine. This mechanism results in lower blood glucose levels and has additional benefits on cardiovascular and renal health.

Cardiovascular Benefits

Empagliflozin has been linked to significant cardiovascular benefits. The EMPEROR trials demonstrated that empagliflozin reduced hospitalization for heart failure by 35% and decreased cardiovascular mortality in patients with heart failure and reduced ejection fraction (HFrEF) . Furthermore, it showed a 39% relative risk reduction in developing or worsening nephropathy compared to placebo .

Renal Outcomes

In chronic kidney disease (CKD) patients, empagliflozin was associated with a significant reduction in the progression of kidney disease. The EMPA-KIDNEY trial highlighted that patients treated with empagliflozin experienced a lower incidence of clinically significant renal events compared to those receiving standard care .

Safety Profile

While empagliflozin is generally well-tolerated, it is associated with some adverse events. A meta-analysis indicated that serious urinary tract infections were reported more frequently among women taking empagliflozin compared to placebo . Additionally, there have been case reports linking empagliflozin use to Fournier's gangrene, although these occurrences are rare .

Case Studies

- Fournier's Gangrene Case Report : A case study documented a 57-year-old female patient who developed Fournier's gangrene after starting empagliflozin for T2DM. The patient presented with severe pain and swelling in the gluteal region . This case emphasizes the need for vigilance regarding rare but serious complications associated with SGLT2 inhibitors.

- Cardiovascular Outcomes Study : In a cohort study comparing empagliflozin to dipeptidyl peptidase-4 inhibitors (DPP-4i), empagliflozin was associated with lower risks of myocardial infarction and stroke . The findings suggest that empagliflozin may provide superior cardiovascular protection for patients with T2DM.

Summary of Findings

The biological activity of this compound highlights its effectiveness as an SGLT2 inhibitor with notable benefits for patients with T2DM. Key findings include:

- Cardiovascular Protection : Significant reductions in heart failure hospitalization and cardiovascular mortality.

- Renal Protection : Decreased risk of progression to CKD.

- Adverse Events : Increased vigilance required for rare complications like Fournier's gangrene.

Propiedades

Número CAS |

1620758-31-7 |

|---|---|

Fórmula molecular |

C23H27ClO7 |

Peso molecular |

450.9 g/mol |

Nombre IUPAC |

(2R,3R,4R,5R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol |

InChI |

InChI=1S/C23H27ClO7/c24-18-6-3-14(22-20(27)21(28)23(31-22)19(26)11-25)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21+,22+,23+/m0/s1 |

Clave InChI |

RAQUDPJZAZMKRD-JTDQPSCISA-N |

SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(O4)C(CO)O)O)O)Cl |

SMILES isomérico |

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@@H]4[C@@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)Cl |

SMILES canónico |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(O4)C(CO)O)O)O)Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.